molecular formula C8H4ClFN2 B2540016 2-Chloro-7-fluoro-1,5-naphthyridine CAS No. 1378470-92-8

2-Chloro-7-fluoro-1,5-naphthyridine

Cat. No.: B2540016
CAS No.: 1378470-92-8
M. Wt: 182.58
InChI Key: LCPAJDYXZGMQJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-7-fluoro-1,5-naphthyridine is a useful research compound. Its molecular formula is C8H4ClFN2 and its molecular weight is 182.58. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

2-Chloro-7-fluoro-1,5-naphthyridine derivatives have been studied extensively for their potential as antibacterial agents. One significant research highlights the synthesis and structure-activity relationships of 1,6,7-trisubstituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including compounds like enoxacin, which exhibit broad and potent in vitro antibacterial activity, excellent in vivo efficacy against systemic infections, and low acute toxicity (Matsumoto et al., 1984). Further studies in this area include the preparation of specific derivatives such as ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate (Kiely, 1991).

Antitumor Agents

Research has also been conducted on the use of this compound derivatives as antitumor agents. One study elaborates on the synthesis and structure-activity relationships of 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, which have been found to exhibit moderate cytotoxic activity against various murine and human tumor cell lines (Tsuzuki et al., 2004).

Synthesis of Bridging Ligands

The 1,5-naphthyridine (1,5-nap) molecule, including derivatives like this compound, has been utilized in the synthesis of new bidentate and tridentate ligands for constructing bridging ligands in Ru(II) complexes. This application is significant in the field of inorganic chemistry, particularly for its implications in the synthesis of complex molecules (Singh & Thummel, 2009).

Fluoride Ion Sensing

A study has shown that derivatives of 2-amino-5,7-dimethyl-1,8-naphthyridine, which could be structurally related to this compound, have been synthesized and used in fluoride ion sensing. This application demonstrates the potential use of such compounds in analytical chemistry for detecting specific ions (Chahal, Dar & Sankar, 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statement is P261 .

Properties

IUPAC Name

2-chloro-7-fluoro-1,5-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2/c9-8-2-1-6-7(12-8)3-5(10)4-11-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPAJDYXZGMQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=CC(=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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